3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)isobenzofuran-1(3H)-one
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Overview
Description
3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)isobenzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)isobenzofuran-1(3H)-one typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Hydroxylation: Introduction of the hydroxyl group at the 5-position of the pyrazole ring can be done using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling with isobenzofuranone: The final step involves coupling the hydroxylated pyrazole with isobenzofuranone, which can be facilitated by using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 5-position can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the isobenzofuranone moiety can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Formation of 3-(5-oxo-3-methyl-1-phenyl-1H-pyrazol-4-yl)isobenzofuran-1(3H)-one.
Reduction: Formation of 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)isobenzofuran-1(3H)-ol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry and catalysis.
Material Science: These compounds can be used in the synthesis of novel materials with unique properties.
Biology
Enzyme Inhibition: Pyrazole derivatives are known to inhibit various enzymes, making them potential candidates for drug development.
Antimicrobial Activity: These compounds have shown activity against a range of microbial pathogens.
Medicine
Anti-inflammatory: Pyrazole derivatives are studied for their anti-inflammatory properties.
Anticancer: Some derivatives have shown potential as anticancer agents.
Industry
Dyes and Pigments: Pyrazole derivatives are used in the production of dyes and pigments.
Agriculture: These compounds can be used as agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)isobenzofuran-1(3H)-one would depend on its specific biological target. Generally, pyrazole derivatives exert their effects by:
Binding to enzyme active sites: Inhibiting enzyme activity by mimicking the substrate or binding to the active site.
Interacting with receptors: Modulating receptor activity by acting as agonists or antagonists.
Disrupting cellular pathways: Affecting various cellular pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)benzofuran-1(3H)-one: Similar structure but with a benzofuran moiety.
3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)chromen-1(3H)-one: Similar structure but with a chromenone moiety.
Uniqueness
Structural Features: The presence of both a pyrazole and an isobenzofuranone moiety in the same molecule is unique and can lead to distinct biological activities.
Biological Activity: The specific substitution pattern on the pyrazole ring can result in unique interactions with biological targets, leading to different pharmacological profiles.
Properties
IUPAC Name |
5-methyl-4-(3-oxo-1H-2-benzofuran-1-yl)-2-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-11-15(16-13-9-5-6-10-14(13)18(22)23-16)17(21)20(19-11)12-7-3-2-4-8-12/h2-10,16,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMILVCMTMIIKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3C4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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